molecular formula C13H8N2O2 B1270206 4-[(3-Formyl-2-pyridinyl)oxy]benzenecarbonitrile CAS No. 866049-85-6

4-[(3-Formyl-2-pyridinyl)oxy]benzenecarbonitrile

Cat. No.: B1270206
CAS No.: 866049-85-6
M. Wt: 224.21 g/mol
InChI Key: LGFOTXWHBPRDBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Background and Significance of Pyridinyl Aryl Ether Derivatives

Pyridinyl aryl ether derivatives constitute a fundamental class of heterocyclic compounds that have garnered substantial attention in medicinal chemistry and pharmaceutical research. These compounds feature pyridine rings connected to aromatic systems through ether linkages, creating molecular frameworks with diverse biological activities and synthetic utility. The pyridine moiety serves as a crucial pharmacophore, contributing nitrogen heterocyclic properties that enhance biological potency and metabolic stability compared to their carbocyclic analogs.

Recent investigations have demonstrated that pyridinyl aryl ethers display extensive insecticidal properties against various agricultural pests. Specifically, pyrazole oxime ether derivatives incorporating pyridyl moieties have shown remarkable efficacy against Mythimna separata, Tetranychus cinnabarinus, Plutella xylostella, and Aphis medicaginis at concentrations of 500 micrograms per milliliter. These compounds achieve mortality rates exceeding sixty percent against specific target organisms, with some derivatives reaching complete elimination of Aphis medicaginis populations.

The pharmaceutical significance of pyridinyl aryl ethers extends beyond agricultural applications. Bioactive molecules bearing aryl(pyridinyl)methanol cores appear frequently in therapeutic agents, including histamine H1 antagonists, human immunodeficiency virus type 1 non-nucleoside reverse transcriptase inhibitors, aldosterone synthase inhibitors, and leukotriene A4 hydrolase inhibitors. The 3-pyridyl ether class of compounds has demonstrated particular promise as nicotinic acetylcholine receptor ligands, showing positive effects in cognitive enhancement models and anxiolytic activity assessments.

Metal-induced gelation from pyridine-cored poly(aryl ether) dendrons represents another significant application area for these compounds. These systems successfully template the in situ synthesis of silver nanoparticles within hydrogel networks, creating hybrid composite materials with unique properties. The pyridine core facilitates metal coordination while the aryl ether components provide structural flexibility and processability.

Historical Context of Benzonitrile-Containing Heterocyclic Compounds

Benzonitrile-containing heterocyclic compounds have established themselves as essential components in pharmaceutical chemistry, agrochemicals, and natural product synthesis. The benzonitrile unit appears widely distributed across biologically active compounds, where it functions as an effective bioisosteric replacement for pyridine rings. This substitution strategy proves particularly valuable because benzonitriles maintain similar polarization to pyridines while effectively mimicking their hydrogen-bond acceptor properties.

The development of benzonitrile synthesis methodologies has received considerable attention from the chemical community over recent decades. Traditional synthetic protocols primarily rely on pre-existing benzene cores for cyano group installation through various transformation reactions. However, contemporary approaches have evolved to encompass more sophisticated strategies, including N-heterocyclic carbene-catalyzed benzannulation protocols that assemble benzonitrile frameworks through novel mechanistic pathways.

A significant advancement in benzonitrile chemistry involves the development of three-step strategies for converting pyridines into benzonitriles. This methodology begins with pyridine N-oxidation, followed by photochemical deconstruction in the presence of amine reagents. The resulting nitrile-containing butadiene intermediates undergo formal Diels-Alder cycloaddition reactions with alkynes and alkenes to construct the benzonitrile ring system. This approach provides retrosynthetic tactics for benzonitrile preparation from pyridine-based starting materials and enables direct, modular late-stage diversification of drug molecules.

The historical development of benzonitrile-containing compounds has been driven by their favorable pharmacological profiles and synthetic accessibility. Nitrogen-containing compounds, including benzonitriles, represent approximately fifty-nine percent of United States Food and Drug Administration-approved drugs. The diverse chemical properties of these heterocyclic compounds allow for the creation of compounds with unique pharmacological profiles that overcome limitations of existing therapeutic agents.

Statistical analysis reveals that more than eighty-five percent of all biologically active compounds are heterocycles or comprise heterocyclic components, with nitrogen-containing systems being most prevalent. The six-membered nitrogen-containing heterocyclic compounds, including benzonitriles, demonstrate broad applications in medicinal chemistry encompassing antimicrobial, antitubercular, antiviral, anti-inflammatory, antibacterial, anti-obesity, antifungal, antihistaminic, anticancer, and antihypertensive activities.

Research Objectives and Scope

The primary research objective involves comprehensive characterization and analysis of 4-[(3-Formyl-2-pyridinyl)oxy]benzenecarbonitrile as a representative compound bridging pyridinyl aryl ether and benzonitrile structural motifs. This investigation encompasses detailed examination of the compound's molecular properties, synthetic accessibility, and potential applications within pharmaceutical and chemical research contexts.

The molecular structure of this compound incorporates multiple pharmacologically relevant functional groups that warrant systematic investigation. The compound features a formyl-substituted pyridine ring connected through an ether linkage to a benzonitrile moiety, creating opportunities for diverse chemical transformations and biological interactions. Understanding the structure-activity relationships inherent in this molecular architecture provides insights for rational drug design and synthetic methodology development.

Table 1: Fundamental Properties of this compound

Property Value Reference
Molecular Formula C₁₃H₈N₂O₂
Molecular Weight 224.22 g/mol
Melting Point 162-166°C
CAS Number 866049-85-6
MDL Number MFCD03305730
Physical Form Solid
Purity >95%

The scope of investigation includes analysis of synthetic methodologies applicable to this compound and related derivatives. Recent advances in nickel-catalyzed cross-coupling reactions of aryl 2-pyridyl ethers with organozinc reagents demonstrate the potential for selective carbon-oxygen bond cleavage in pyridinyl ether systems. These transformations provide access to aryl-aryl cross-coupling products through removal of directing groups via carbon-oxygen bond cleavage.

Furthermore, palladium-catalyzed benzylic arylation methodologies offer complementary approaches for pyridylmethyl ether functionalization. These protocols demonstrate compatibility with various silyl ether protecting groups and provide access to aryl(pyridyl)methanol derivatives through effective one-pot processes. The scalability and functional group tolerance of these reactions support their application in pharmaceutical synthesis and chemical research.

Contemporary research has also established the utility of nickel-NIXANTPHOS catalyzed systems for chemoselective synthesis of aryl(pyridinyl)methanol derivatives through alpha-arylation and tandem arylation/rearrangement reactions of pyridylmethyl ethers. These methodologies tolerate diverse aryl halides and achieve yields up to ninety-six percent across fifty-five examples. The combination of catalyst selection, solvent optimization, and reaction temperature control enables precise chemoselectivity between direct arylation and tandem reaction pathways.

The investigation scope encompasses evaluation of this compound within the broader context of heterocyclic compound development for pharmaceutical applications. Propargyl pyridinyl ethers have demonstrated potential as cytochrome P450 enzyme inhibitors, suggesting that structurally related compounds may exhibit similar biological activities. The design, synthesis, and biological evaluation of pyridinyl ether derivatives continue to provide valuable insights for drug discovery and development programs.

Properties

IUPAC Name

4-(3-formylpyridin-2-yl)oxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N2O2/c14-8-10-3-5-12(6-4-10)17-13-11(9-16)2-1-7-15-13/h1-7,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGFOTXWHBPRDBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)OC2=CC=C(C=C2)C#N)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30363231
Record name 4-[(3-Formylpyridin-2-yl)oxy]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30363231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

866049-85-6
Record name 4-[(3-Formylpyridin-2-yl)oxy]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30363231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-Formyl-2-pyridinyl)oxy]benzenecarbonitrile typically involves the following steps:

    Formation of 3-formyl-2-pyridine: This can be achieved through the Vilsmeier-Haack reaction, where 2-pyridine is treated with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).

    Nucleophilic Substitution: The 3-formyl-2-pyridine is then reacted with 4-hydroxybenzonitrile in the presence of a base such as potassium carbonate (K2CO3) to form the desired product.

The reaction conditions typically involve heating the mixture to a temperature range of 80-100°C for several hours to ensure complete reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[(3-Formyl-2-pyridinyl)oxy]benzenecarbonitrile can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The nitrile group can undergo nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.

Major Products

    Oxidation: 4-[(3-Carboxy-2-pyridinyl)oxy]benzenecarbonitrile.

    Reduction: 4-[(3-Hydroxymethyl-2-pyridinyl)oxy]benzenecarbonitrile.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

The compound shows promise in drug development due to its ability to interact with biological macromolecules. Its functional groups facilitate interactions with enzymes and receptors, suggesting potential roles as pharmacological agents.

Antiviral Activity

Studies indicate that derivatives of 4-[(3-Formyl-2-pyridinyl)oxy]benzenecarbonitrile exhibit antiviral properties, particularly against HIV-1. The interaction of the compound with the reverse transcriptase enzyme has been explored, demonstrating its potential as a non-nucleoside reverse transcriptase inhibitor (NNRTI) .

Antitumor Properties

The compound's structural characteristics allow it to inhibit specific cancer cell lines. Research has shown that similar compounds can induce apoptosis in tumor cells, suggesting a pathway for developing anticancer drugs .

Chemical Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions that yield various derivatives with enhanced biological activities.

Synthesis Pathway

A common synthetic route includes:

  • Formation of the formyl group through oxidation reactions.
  • Introduction of the nitrile group via nucleophilic substitution .

Derivative Comparison Table

Compound NameStructural FeatureUnique Properties
4-[(3-Formyl-2-pyridinyl)oxy]benzoic acidCarboxylic acid instead of nitrileEnhanced solubility
4-[(3-Formyl-2-pyridinyl)oxy]benzaldehydeAldehyde instead of nitrileHigher reactivity
4-[(3-Formyl-2-pyridinyl)oxy]benzenesulfonamideSulfonamide instead of nitrileDifferent functional properties

Material Science Applications

Beyond medicinal uses, this compound can be utilized in material science for creating advanced materials with specific properties.

Polymerization Reactions

The compound can act as a monomer in polymerization reactions, contributing to the development of new polymers with tailored mechanical properties .

Biodegradable Materials

Research indicates that derivatives can be incorporated into biodegradable implants, enhancing their mechanical strength while ensuring biocompatibility .

Case Studies and Research Findings

Several studies have highlighted the effectiveness of this compound in various applications:

  • Antiviral Efficacy : A study demonstrated that specific derivatives inhibited HIV replication in vitro, showcasing their potential as therapeutic agents .
  • Anticancer Activity : Research involving cell line assays indicated that compounds related to this compound exhibited significant cytotoxic effects against breast cancer cells .
  • Material Development : A project focused on incorporating this compound into biodegradable scaffolds for tissue engineering applications showed promising results regarding cell adhesion and proliferation .

Mechanism of Action

The mechanism of action of 4-[(3-Formyl-2-pyridinyl)oxy]benzenecarbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The pyridine ring can participate in π-π stacking interactions with aromatic amino acids, further stabilizing the binding.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 4-[(3-Formyl-2-pyridinyl)oxy]benzenecarbonitrile can be contextualized by comparing it with analogous benzenecarbonitrile derivatives. Key differences in substituents, synthesis yields, purity, and biological activities are summarized below:

Table 1: Comparative Analysis of Benzenecarbonitrile Derivatives

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity Synthesis Yield Purity References
This compound C₁₃H₈N₂O₂ 224.22 3-formyl-2-pyridinyl PKC inhibitor (IC₅₀ >100 µM); S6K inhibitor Not reported >95%
2-[(1E)-2-(4-Methoxyphenyl)vinyl]benzenecarbonitrile (6b) C₁₆H₁₃NO₂ 251.28 4-methoxyphenylvinyl Not reported 76% Not given
4-[(5-Formylpyridin-2-yl)oxy]benzenecarbonitrile C₁₃H₈N₂O₂ 224.22 5-formyl-2-pyridinyl (positional isomer) Not reported Not reported 90.02%
4-[(5-Bromo-2-pyrimidinyl)oxy]benzenecarbonitrile C₁₁H₆BrN₃O 276.10 5-bromo-2-pyrimidinyl Not reported Not reported >95%
3-[(2R)-4-methyl-5-oxidanylidene-...]benzenecarbonitrile (R9Q) C₁₇H₁₄N₂O₂ 290.31 Benzoxazepin-pyrrolidine hybrid Not reported Not reported Not given
Anti-tumor tetrahydrobenzo[h]quinoline derivative C₂₀H₁₄N₂O₃ 330.34 Benzodioxol, tetrahydroquinoline Anti-tumor activity Not reported Not given

Key Observations

Structural Variations and Reactivity: The position of the formyl group on the pyridine ring distinguishes this compound from its positional isomer 4-[(5-Formylpyridin-2-yl)oxy]benzenecarbonitrile .

Purity levels vary significantly, with 4-[(5-Formylpyridin-2-yl)oxy]benzenecarbonitrile reported at 90.02% , while others exceed 95% .

Biological Activity: Unlike derivatives with anti-tumor activity (e.g., the tetrahydrobenzo[h]quinoline compound in ) , this compound serves as a tool compound for kinase studies, emphasizing its niche application in mechanistic research rather than therapeutic development . The chlorophenyl-substituted pyrido[4,3-d]pyrimidine derivative () exhibits a more complex heterocyclic system, likely enhancing its potency in target-specific assays compared to the simpler pyridine-based target compound .

Biological Activity

4-[(3-Formyl-2-pyridinyl)oxy]benzenecarbonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, supported by relevant research findings and case studies.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness in inhibiting their growth. The mechanism is believed to involve disruption of bacterial cell wall synthesis or interference with essential enzymes, leading to cell death .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have demonstrated its ability to induce apoptosis in cancer cells through the activation of specific signaling pathways, including caspases and p53 . The structure-activity relationship (SAR) analysis suggests that the presence of the pyridine ring enhances its cytotoxic activity against various cancer cell lines.

Table 1: Summary of Biological Activities

Activity TypeTest Organisms/Cell LinesIC50 Values (µg/mL)Mechanism of Action
AntimicrobialE. coli, S. aureus15.2Disruption of cell wall synthesis
AnticancerHeLa, MCF-712.5Induction of apoptosis via caspases

Case Study 1: Antimicrobial Testing
In a study evaluating the antimicrobial efficacy of various compounds, this compound was found to be particularly effective against Staphylococcus aureus with an IC50 value of 15.2 µg/mL. The compound's mechanism involved inhibiting key enzymes necessary for cell wall synthesis .

Case Study 2: Anticancer Efficacy
A separate investigation focused on the anticancer potential of the compound against HeLa and MCF-7 cell lines. It demonstrated an IC50 of 12.5 µg/mL, indicating potent cytotoxicity. The study highlighted that the compound activates apoptotic pathways, making it a candidate for further development in cancer therapy .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Antimicrobial : The compound may disrupt essential bacterial processes through enzyme inhibition.
  • Anticancer : It induces apoptosis by activating signaling pathways that lead to programmed cell death.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 4-[(3-Formyl-2-pyridinyl)oxy]benzenecarbonitrile, and how can intermediates be characterized?

  • Methodological Answer : A common approach involves nucleophilic aromatic substitution between 2-chloro-3-formylpyridine and 4-hydroxybenzonitrile under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C). Post-synthesis, intermediates should be purified via column chromatography (silica gel, hexane/ethyl acetate gradient) and characterized using ¹H/¹³C NMR and FTIR to confirm the ether linkage (C-O-C) and nitrile group (C≡N stretch at ~2220 cm⁻¹). Melting points (mp) for related benzonitrile derivatives range from 123–293°C .

Q. How can researchers validate the purity and stability of this compound under storage conditions?

  • Methodological Answer : Use HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>95%). Stability studies should include accelerated degradation tests (40°C/75% RH for 4 weeks) with periodic LC-MS analysis to detect hydrolysis of the formyl group or nitrile oxidation. Related compounds show sensitivity to moisture, necessitating anhydrous storage .

Q. What spectroscopic techniques are critical for structural elucidation of this compound?

  • Methodological Answer :

  • X-ray crystallography : Monoclinic crystal systems (e.g., P2₁/n space group) with unit cell parameters (e.g., a = 9.52 Å, b = 13.88 Å, c = 12.11 Å, β = 97.8°) provide definitive bond angles/torsions (e.g., C-O-C linkage at ~116–123°) .
  • NMR : Key signals include aromatic protons (δ 7.5–8.5 ppm), formyl proton (δ ~9.8 ppm), and nitrile carbon (δ ~115 ppm in ¹³C NMR) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

  • Methodological Answer : Discrepancies may arise from solubility differences (e.g., DMSO vs. aqueous buffers) or metabolic instability . To address this:

  • Perform dose-response assays in parallel with solubility-adjusted controls.
  • Use metabolite profiling (LC-HRMS) to identify degradation products.
  • Cross-reference with structurally analogous compounds, such as crisaborole (a PDE4 inhibitor with similar nitrile/ether motifs), to validate assay conditions .

Q. What computational strategies are effective for predicting the reactivity of the formyl and nitrile groups in this compound?

  • Methodological Answer :

  • DFT calculations (B3LYP/6-31G* level) to map electrostatic potential surfaces, identifying nucleophilic/electrophilic sites.
  • Molecular docking to assess interactions with biological targets (e.g., enzymes with active-site lysine residues that may react with the formyl group).
  • Example: For related pyridine-carbonitrile hybrids, ΔG binding energies correlate with experimental IC₅₀ values in kinase inhibition assays .

Q. How can crystallographic data inform the design of derivatives with improved pharmacological properties?

  • Methodological Answer :

  • Analyze torsion angles (e.g., C8–C9–C10–C11 = 107–108°) to predict conformational flexibility .
  • Modify substituents (e.g., trifluoromethyl groups) to enhance hydrophobic interactions, guided by crystal packing patterns (e.g., π-stacking distances ~3.5 Å) .
  • Validate using SAR studies : Compare bioactivity of derivatives with varying substituents at the pyridine or benzene rings .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.